Cas no 478-67-1 (5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-propyl-2H-chromen-2-one)

478-67-1 structure
Nome del prodotto:5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-propyl-2H-chromen-2-one
5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-propyl-2H-chromen-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-propyl-2H-chromen-2-one
- 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-6-(3-methyl-1-oxobutyl)-4-propyl-2H-benzopyran-2-one
- Coumarin, 5,7-dihydroxy-6-isovaleryl-8-(3-methyl-2-butenyl)-4-propyl-
- 4-Propyl-5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one
- 5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-enyl)-4-propylchromen-2-one
- 2H-Benzopyran-2-one, 5,7-dihydroxy-8-(3-methyl-2-butenyl)-6-(3-methyl-1-oxobutyl)-4-propyl-
- 478-67-1
- CHEBI:69986
- 5,7-dihydroxy-8-(3-methylbut-2-enyl)-6-(3-methylbutanoyl)-4-propyl-2H-chromen-2-one
- BDBM50483568
- 5,7-Dihydroxy-6-isovaleryl-8-(3-methyl-2-butenyl)-4-propylcoumarin, 8CI
- Q27138330
- 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-6-(3-methyl-1-oxobutyl)-4-propyl-2H-1-benzopyran-2-one, 9CI
- CHEMBL1689181
- 5,7-dihydroxy-8-(3-methylbut-2-en-1-yl)-6-(3-methylbutanoyl)-4-propyl-2H-chromen-2-one
- DTXSID20197284
- Isomammein
- Mammea B/AA
-
- Inchi: InChI=1S/C22H28O5/c1-6-7-14-11-17(24)27-22-15(9-8-12(2)3)20(25)19(21(26)18(14)22)16(23)10-13(4)5/h8,11,13,25-26H,6-7,9-10H2,1-5H3
- Chiave InChI: VXFHCMCZMKQIMR-UHFFFAOYSA-N
- Sorrisi: CCCC1=CC(=O)OC2=C1C(=C(C(=C2CC=C(C)C)O)C(=O)CC(C)C)O
Proprietà calcolate
- Massa esatta: 372.19374
- Massa monoisotopica: 372.19367399g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 7
- Complessità: 614
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.5
- Superficie polare topologica: 83.8Ų
Proprietà sperimentali
- PSA: 83.83
5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-propyl-2H-chromen-2-one Letteratura correlata
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
478-67-1 (5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-propyl-2H-chromen-2-one) Prodotti correlati
- 16981-20-7(2H-1-Benzopyran-2-one,5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-oxopropyl)-4-phenyl-)
- 86732-39-0(2-benzyl-5-(pyrimidin-2-yl)octahydropyrrolo3,4-cpyrrole)
- 5423-20-1(1H-Imidazole-4,5-dicarbohydrazide)
- 1932548-35-0(benzyl (1s,3s)-3-azidocyclobutane-1-carboxylate)
- 2229169-75-7(2,2-difluoro-1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid)
- 2274741-72-7((5-chloro-1-methyl-1H-pyrazol-3-yl)methanol)
- 2411591-85-8((1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol)
- 2034316-37-3(2-cyclopropyl-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}acetamide)
- 941974-81-8(N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenylmethanesulfonamide)
- 1795456-95-9(1-[3-(4-methoxyphenyl)azepan-1-yl]-2-phenylmethoxyethanone)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
